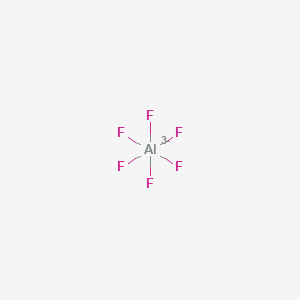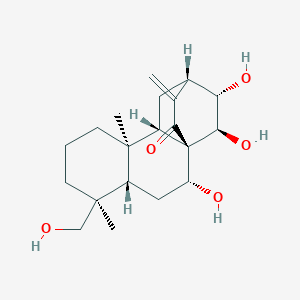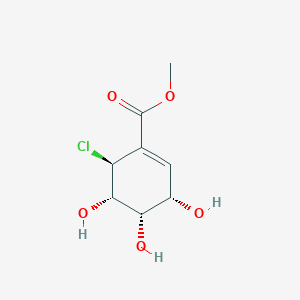
Pericosine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pericosine A involves several steps, including diastereoselective vinylalumination and ring-closing metathesis . The vinylalumination of α-substituted aldehydes gives anti- and syn-adducts, which are then transformed into the biologically active conduritols, including this compound . The reaction conditions typically involve the use of tetrahydrofuran and hexamethylphosphoramide as solvents .
Industrial Production Methods: While there is limited information on the industrial production of this compound, the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The key steps involve the use of environmentally benign reagents and efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Pericosine A undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create analogs with improved properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfur-containing compounds, bromine, and fluorine . The reactions are typically carried out in the presence of catalysts such as triethylamine and under conditions that favor the formation of desired products .
Major Products Formed: The major products formed from the reactions of this compound include halogenated derivatives and nucleophile-adducts . These products are often evaluated for their antitumor and glycosidase inhibitory activities .
Scientific Research Applications
Pericosine A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable intermediate for the synthesis of various bioactive compounds . In biology, this compound is studied for its cytotoxic effects on cancer cells, making it a promising candidate for anticancer drug development . In medicine, its glycosidase inhibitory activity is of interest for the treatment of diseases such as diabetes and viral infections . Additionally, this compound is used in the study of protein kinase inhibition and topoisomerase II inhibition, which are crucial for understanding its mechanism of action against tumor cells .
Mechanism of Action
Pericosine A exerts its effects primarily through the inhibition of protein kinase EGFR and topoisomerase II . These molecular targets are involved in cell growth and division, and their inhibition leads to the suppression of tumor cell proliferation . The compound’s unique structure allows it to interact with these targets effectively, making it a potent antitumor agent .
Comparison with Similar Compounds
These compounds share a similar cyclohexenoid structure but differ in their functional groups and biological activities . For example, Pericosine C and Pericosine E are separated as enantiomeric mixtures and exhibit different levels of cytotoxicity . Compared to its analogs, Pericosine A shows the most potent antitumor activity, making it unique among the pericosines .
Properties
Molecular Formula |
C8H11ClO5 |
|---|---|
Molecular Weight |
222.62 g/mol |
IUPAC Name |
methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5-,6-,7+/m0/s1 |
InChI Key |
AEDMWQPFIPNFCS-ZTYPAOSTSA-N |
SMILES |
COC(=O)C1=CC(C(C(C1Cl)O)O)O |
Isomeric SMILES |
COC(=O)C1=C[C@@H]([C@@H]([C@@H]([C@H]1Cl)O)O)O |
Canonical SMILES |
COC(=O)C1=CC(C(C(C1Cl)O)O)O |
Synonyms |
methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate pericosine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-acetyl-6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-2-one](/img/structure/B1257142.png)

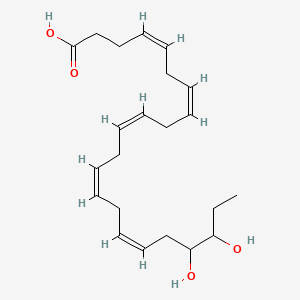

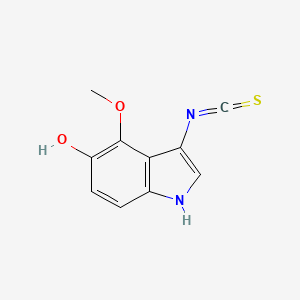
![(14S,17Z,27S)-N-(3-amino-3-oxoprop-1-en-2-yl)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1257147.png)
![[1-[[1-(5-Chloro-2-pyridinyl)-2-pyrrolyl]methyl]-3-piperidinyl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B1257150.png)
![[3-[[(2S,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxy-propyl] (E)-octadec-9-enoate](/img/structure/B1257156.png)
![2-amino-N-[3-methoxy-5-[oxo-[3-(trifluoromethyl)anilino]methyl]phenyl]-4-thiazolecarboxamide](/img/structure/B1257159.png)
![(2R)-3-[(2R)-5-[2-[(1S,2S,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one](/img/structure/B1257160.png)
![[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1257161.png)
